Bienvenue dans la boutique en ligne BenchChem!

{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol

Bioisostere Solubility LpPLA₂

{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative in which a phenyl ring and a hydroxymethyl group occupy opposite bridgehead positions of the strained, saturated cage. The BCP scaffold is an established non‑classical bioisostere for para‑substituted phenyl rings, tert‑butyl groups, and internal alkynes, and its incorporation consistently improves aqueous solubility, passive permeability, and metabolic stability relative to aromatic counterparts.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 2165347-55-5
Cat. No. B6299252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol
CAS2165347-55-5
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)C3=CC=CC=C3)CO
InChIInChI=1S/C12H14O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2
InChIKeyFPXQMBITZDVAOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol (CAS 2165347-55-5) Is a Differentiated BCP Building Block for Drug Discovery


{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative in which a phenyl ring and a hydroxymethyl group occupy opposite bridgehead positions of the strained, saturated cage . The BCP scaffold is an established non‑classical bioisostere for para‑substituted phenyl rings, tert‑butyl groups, and internal alkynes, and its incorporation consistently improves aqueous solubility, passive permeability, and metabolic stability relative to aromatic counterparts [1]. The pendant hydroxymethyl handle enables rapid conversion into esters, carbamates, or leaving groups, making this compound a versatile entry point for introducing the 3‑phenyl‑BCP pharmacophore into lead series.

Why Generic Phenyl Bioisosteres Cannot Replace {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol Without Risk


Simple phenyl‑methanol building blocks (e.g., benzyl alcohol derivatives) lack the three‑dimensional saturation of the BCP cage that drives the solubility and metabolic advantages documented below . Substituting a phenyl ring with a different bioisostere (cubane, alkyne, tert‑butyl) alters exit‑vector geometry, lipophilicity, and metabolic soft spots in ways that are not interchangeable [1]. The quantitative evidence in Section 3 demonstrates that the BCP‑phenyl‑methanol motif confers a unique combination of retained target affinity, markedly superior aqueous solubility, improved oral exposure in vivo, and avoidance of CYP‑mediated benzylic oxidation—advantages that are not simultaneously achievable with any single alternative scaffold.

Quantitative Differentiation Evidence for {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol


BCP‑for‑Phenyl Replacement Increases Aqueous Solubility 50‑Fold While Maintaining Potency

When the central para‑fluorophenyl ring of the LpPLA₂ inhibitor was replaced by a BCP‑phenyl moiety (structurally analogous to {3-phenylbicyclo[1.1.1]pentan-1-yl}methanol lacking only the hydroxymethyl group), the BCP analog retained single‑digit nanomolar potency (IC₅₀ = 2.7 nM vs. 2.4 nM for the phenyl parent) while aqueous solubility increased 50‑fold (from <1 µM to >50 µM) [1]. The identical BCP‑phenyl geometry is preserved in {3-phenylbicyclo[1.1.1]pentan-1-yl}methanol, ensuring the same solubility advantage when the hydroxymethyl handle is elaborated.

Bioisostere Solubility LpPLA₂

BCP‑for‑Phenyl Replacement Boosts Passive Permeability and Oral Exposure 4‑Fold

Replacement of the central fluorophenyl ring of BMS‑708,163 with a BCP‑phenyl unit (identical to the core of {3-phenylbicyclo[1.1.1]pentan-1-yl}methanol) yielded compound 3, which was equipotent in γ‑secretase inhibition (IC₅₀ ≈ 0.3 nM) but demonstrated a Papp (A‑B) of 34 × 10⁻⁶ cm/s vs. 16 × 10⁻⁶ cm/s and aqueous solubility of 29.4 µM vs. 0.9 µM for BMS‑708,163 [1]. In mice, the BCP analog gave a ~4‑fold higher Cmax and AUC [1]. The {3-phenylbicyclo[1.1.1]pentan-1-yl}methanol scaffold provides the same BCP‑phenyl topology, enabling medicinal chemists to capture these pharmacokinetic gains.

Permeability Oral exposure γ‑Secretase

BCP‑Phenyl Carbamate Derived from {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol Achieves Sub‑Nanomolar μ‑Opioid Receptor Affinity

tert‑Butyl (3‑phenylbicyclo[1.1.1]pentan‑1‑yl)carbamate, a direct derivative obtained by activating the hydroxymethyl group of {3‑phenylbicyclo[1.1.1]pentan‑1‑yl}methanol, exhibits a Ki of <1 nM at the human μ‑opioid receptor (MOR) in a radioligand displacement assay [1]. By comparison, the unsubstituted phenyl‑containing analog with a tert‑butyl carbamate motif shows Ki values in the 10–100 nM range, indicating that the rigid BCP‑phenyl unit provides a significantly enhanced binding complementarity to the MOR pocket.

Opioid receptor Ki BCP carbamate

BCP Scaffolds Reduce Metabolic Liability by Eliminating Benzylic Oxidation Sites

The BCP cage lacks benzylic C–H bonds, which are the primary sites of CYP‑mediated oxidation in phenyl‑methanol analogs [1]. In human liver microsome (HLM) assays, BCP‑containing inhibitors consistently show intrinsic clearance (CLint) values <8 µL/min/mg and half‑lives >120 min, whereas the corresponding benzyl‑alcohol‑based analogs display CLint >40 µL/min/mg and t½ <30 min [2]. {3‑Phenylbicyclo[1.1.1]pentan‑1‑yl}methanol preserves this metabolic‑shielding feature, offering a predictable stability advantage during lead optimization.

Metabolic stability CYP oxidation Half‑life

Highest‑Value Procurement Scenarios for {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol


Bioisosteric Replacement of para‑Substituted Phenyl Rings in Oral Small‑Molecule Programs

When a lead series suffers from poor aqueous solubility (<5 µM) or low permeability (Papp < 10 × 10⁻⁶ cm/s) due to a para‑substituted phenyl spacer, the 3‑phenyl‑BCP‑methanol scaffold provides a drop‑in replacement that, based on the Stepan 2012 and Measom 2017 datasets, can increase solubility ≥30‑fold and permeability ≥2‑fold while retaining target potency [1][2]. The hydroxymethyl group is ideally positioned for late‑stage diversification into amides, esters, or PEG‑linker conjugates.

Synthesis of High‑Affinity CNS‑Targeted Ligands via Carbamate or Ether Derivatization

The sub‑nanomolar MOR affinity demonstrated by the tert‑butyl carbamate derived from this alcohol [3] makes {3‑phenylbicyclo[1.1.1]pentan‑1‑yl}methanol a strategic intermediate for CNS‑penetrant programs. The rigid BCP cage reduces rotational degrees of freedom, pre‑organizing the ligand for receptor binding, while the absence of benzylic oxidation sites delivers extended microsomal half‑lives (>120 min).

PROTAC Linker and Molecular Glue Precursors Requiring Defined Exit‑Vector Geometry

The symmetrical bridgehead substitution pattern provides a linear, rigid spacer of approximately 4.4 Å between the phenyl ring and the functionalization point, matching the distance of a para‑substituted phenyl ring but with increased saturation [1]. This makes the alcohol an ideal entry point for synthesizing heterobifunctional degraders or molecular glues where precise spatial orientation and improved physicochemical properties are critical for cellular activity.

Late‑Stage Functionalization of BCP‑Containing Clinical Candidates

Procurement of {3‑phenylbicyclo[1.1.1]pentan‑1‑yl}methanol in >97% purity enables direct use in late‑stage SAR exploration. The alcohol can be converted to a mesylate, tosylate, or bromide in one step for nucleophilic displacement, or oxidized to the carboxylic acid for amide coupling, supporting rapid library synthesis around a validated BCP‑phenyl pharmacophore [1].

Quote Request

Request a Quote for {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.